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1-(2-Cyclohexylethyl)piperazin-2-one
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Overview
Description
1-(2-Cyclohexylethyl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a cyclohexylethyl group
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring-opening of aziridines: Another method involves the ring-opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition: The intermolecular cycloaddition of alkynes bearing amino groups can also be employed to synthesize piperazine derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylethyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Cyclohexylethyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
1-(2-Cyclohexylethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazine: A simpler analog with a wide range of biological activities.
Morpholin-2-one: Another heterocyclic compound with similar structural features but different biological properties.
1-(2-Phenylethyl)piperazin-2-one: A compound with a phenylethyl group instead of a cyclohexylethyl group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h11,13H,1-10H2 |
InChI Key |
YZCHGNOMCSSQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2CCNCC2=O |
Origin of Product |
United States |
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